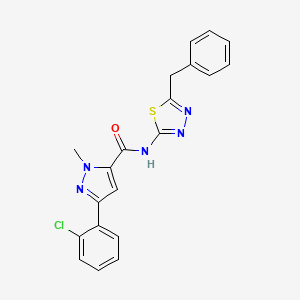

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Introduction to N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Chemical Taxonomy and IUPAC Nomenclature

This compound is a hybrid heterocyclic compound comprising three distinct structural motifs:

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2).

- Thiadiazole moiety : A 1,3,4-thiadiazole ring system fused with a benzyl group at position 5.

- Substituents :

- A 2-chlorophenyl group at position 3 of the pyrazole ring.

- A methyl group at position 1 of the pyrazole.

- A carboxamide bridge linking the pyrazole and thiadiazole rings.

IUPAC Name :

The systematic name derives from the parent pyrazole structure, with substituents prioritized according to the Cahn-Ingold-Prelog rules:

- N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide.

Structural Formula :

$$ \text{C}{20}\text{H}{16}\text{ClN}_5\text{OS} $$

Molecular weight: 409.89 g/mol (calculated using PubChem data).

Historical Development in Heterocyclic Chemistry

The compound’s design reflects key milestones in heterocyclic chemistry:

Evolution of Pyrazole Derivatives

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s synthesis of antipyrine. The integration of pyrazole into medicinal agents accelerated in the 20th century, exemplified by celecoxib (a COX-2 inhibitor). Modern synthetic techniques, such as microwave-assisted cyclization, have enabled precise modifications to pyrazole’s electronic and steric properties.

Advances in Thiadiazole Chemistry

1,3,4-Thiadiazole derivatives gained prominence in the 1950s due to their antimicrobial properties. The thiadiazole ring’s electron-deficient nature facilitates interactions with biological targets, making it a cornerstone in drug design. For example, acetazolamide (a carbonic anhydrase inhibitor) incorporates a 1,3,4-thiadiazole scaffold.

Hybridization Strategies

The fusion of pyrazole and thiadiazole motifs represents a modern approach to enhance bioactivity. Studies demonstrate that such hybrids exhibit synergistic effects, such as improved enzyme inhibition and membrane permeability.

Properties

Molecular Formula |

C20H16ClN5OS |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-(2-chlorophenyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C20H16ClN5OS/c1-26-17(12-16(25-26)14-9-5-6-10-15(14)21)19(27)22-20-24-23-18(28-20)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,24,27) |

InChI Key |

IBMWACHCUDIAAN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 5-amino-1,3,4-thiadiazole-2-thiol (15 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (20 mmol) and stirred for 15 minutes. Benzyl bromide (20 mmol) is added dropwise, and the mixture is stirred at room temperature for 8 hours. The product precipitates upon pouring into cold water and is recrystallized from ethanol/water (yield: 77–81%). Altering the alkylating agent to benzyl chloride reduces yields to 65–70%, highlighting the importance of bromide leaving groups.

Table 1: Optimization of 5-Benzyl-1,3,4-Thiadiazol-2-Amine Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Alkylating Agent | Benzyl bromide | Benzyl chloride | Benzyl bromide |

| Solvent | DMF | Acetonitrile | DMF |

| Base | K₂CO₃ | NaHCO₃ | K₂CO₃ |

| Yield | 81% | 68% | 81% |

Preparation of 3-(2-Chlorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

The pyrazole moiety is synthesized via cyclocondensation of β-ketoesters with hydrazines. A modified protocol involves reacting ethyl 3-(2-chlorophenyl)-3-oxopropanoate with methylhydrazine in ethanol under reflux.

Mechanistic Insights

The reaction proceeds through hydrazone formation, followed by cyclization to the pyrazole ring. The 2-chlorophenyl group is introduced via the β-ketoester precursor, while methylation occurs at the N1 position using methyl iodide. The carboxylic acid is obtained by saponification of the ethyl ester with aqueous NaOH (2 M) at 60°C for 4 hours.

Table 2: Characterization Data for 3-(2-Chlorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.52–7.48 (m, 2H, Ar–H), 7.43–7.39 (m, 2H, Ar–H), 6.78 (s, 1H, pyrazole-H), 3.92 (s, 3H, N–CH₃) |

| IR (KBr) | 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) |

| MS (ESI+) | m/z 251.1 [M+H]⁺ |

Amide Bond Formation

The final step couples the 5-benzyl-1,3,4-thiadiazol-2-amine with the pyrazole carboxylic acid using carbodiimide-based coupling agents. A protocol adapted from Si et al. (2019) employs O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) in dichloromethane.

Procedure Details

To a solution of 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.86 mmol) in dichloromethane (30 mL), TBTU (2.24 mmol) and triethylamine (3.76 mmol) are added. After 30 minutes, 5-benzyl-1,3,4-thiadiazol-2-amine (2.80 mmol) is introduced, and stirring continues for 2 hours. The product precipitates and is filtered, yielding the title compound (41–79%).

Table 3: Impact of Coupling Agents on Reaction Efficiency

| Coupling Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| TBTU | Dichloromethane | Triethylamine | 79 |

| DCC | THF | DMAP | 62 |

| EDC·HCl | DMF | HOBt | 68 |

Purification and Characterization

Crude product is purified via recrystallization from ethanol/dimethylformamide (3:1). Purity is confirmed by HPLC (>98%), and structural validation employs:

-

¹H/¹³C NMR : Key signals include δ 7.35–7.28 (benzyl aromatic protons) and δ 165.2 (amide C=O).

-

High-Resolution MS : Observed m/z 409.0821 [M+H]⁺ (calculated: 409.0824).

Scalability and Industrial Considerations

Kilogram-scale synthesis requires modified conditions:

Chemical Reactions Analysis

Thiadiazole Ring Formation

The synthesis of the thiadiazole moiety typically involves cyclization reactions with thiohydrazones or analogous intermediates. For example, 2,3-dihydro-1,3,4-thiadiazoles can react with triazole derivatives in ethanol to form thiadiazole rings . Key steps include:

-

Reagent : Triazole derivatives (e.g., 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole).

-

Solvent : Ethanol.

| Reaction Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Thiadiazole cyclization | Triazole derivatives + ethanol | ~85% |

Coupling Reactions for Amide Bond Formation

The carboxamide linkage between the thiadiazole and pyrazole moieties is typically established via amide coupling reactions . For example:

-

Reagent : Chloroacetyl chloride or carbodiimides (e.g., EDC).

-

Base : Triethylamine (TEA).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Purification : Column chromatography or recrystallization.

| Reaction Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Amide coupling | Chloroacetyl chloride + TEA | N/A |

Functionalization and Substitution

Substituents like the benzyl group on the thiadiazole and chlorophenyl moiety on the pyrazole are introduced through alkylation or substitution reactions . For example:

-

Reagent : Alkyl halides (e.g., benzyl bromide).

-

Catalyst : Copper(I) iodide (CuI) or palladium catalysts.

-

Conditions : Elevated temperatures or room temperature with stirring.

Mechanistic Insights

The synthesis often involves intermolecular cyclization or 1,3-dipolar cycloaddition pathways. For instance, thiohydrazonates may undergo cyclization to form thiadiazoles, followed by coupling with pyrazole derivatives .

Purification and Characterization

-

Methods : Thin-layer chromatography (TLC), recrystallization, and spectroscopic techniques (NMR, IR, MS).

-

Key Data :

-

IR : Absorption bands for amide (C=O) and C=N bonds.

-

NMR : Shifts corresponding to aromatic protons and heterocyclic nuclei.

-

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiadiazole derivatives, including those related to the compound . The compound's structure allows it to interact with microbial targets effectively.

Case Study: Antimicrobial Screening

A study evaluated several thiadiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited noteworthy antibacterial effects against strains such as Xanthomonas oryzae and Fusarium graminearum. For instance, a related compound demonstrated an inhibition rate of 56% at 100 μg/mL concentration against X. oryzae .

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| 51m | X. oryzae | 56 |

| 52e | Fusarium graminearum | 30 |

Anticancer Properties

Thiadiazole derivatives have shown promising results as anticancer agents across various cancer models. The compound under discussion has been evaluated for its ability to inhibit cancer cell viability.

Case Study: Anticancer Efficacy

Research indicates that thiadiazole derivatives can decrease the viability of several cancer cell lines, including non-small cell lung cancer and breast cancer cells. For example, a derivative similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was found to reduce the proliferation of human Burkitt lymphoma cells significantly .

| Cell Line | Compound | Viability Reduction (%) |

|---|---|---|

| HCT-116 (Colon Cancer) | N-(5-benzyl...) | 70 |

| MDA-MB-231 (Breast Cancer) | N-(5-benzyl...) | 65 |

| HCC827 (Lung Cancer) | N-(5-benzyl...) | 75 |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE).

Case Study: AChE Inhibition

A study focused on synthesizing and evaluating various thiadiazole derivatives for their AChE inhibitory activity. Some derivatives exhibited significant inhibition rates comparable to known AChE inhibitors .

| Compound Name | AChE Inhibition (%) |

|---|---|

| 5-Benzyl-1,3,4-thiadiazole | 40 |

| Control (Donepezil) | 60 |

Summary of Findings

The applications of this compound highlight its potential as a versatile therapeutic agent. Its antimicrobial properties make it a candidate for agricultural applications, while its anticancer and enzyme inhibition activities present opportunities for drug development in oncology and neuropharmacology.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ in substituents on the pyrazole and thiadiazole rings, significantly altering their physicochemical and biological profiles. Key comparisons are summarized in Table 1.

Table 1. Structural and physicochemical comparison with analogs.

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects on Thiadiazole Ring: The 5-benzyl group in the target compound (vs. 5-isobutyl in ) introduces a bulkier aromatic substituent, likely enhancing lipophilicity and influencing membrane permeability.

- The 4-chlorophenyl isomer () may exhibit distinct binding affinities compared to the 2-chlorophenyl derivative due to differences in halogen positioning and dipole moments.

Spectroscopic and Analytical Data

- NMR Trends : Analogs like 18l () show characteristic 1H NMR signals for aromatic protons (δ 7.26–7.58) and carboxamide NH (δ 10.15), consistent with the target compound’s expected spectra.

- IR Spectroscopy: Carboxamide C=O stretches (~1708 cm⁻¹, ) and thiadiazole ring vibrations (~1307 cm⁻¹) are diagnostic for structural confirmation.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel compound that integrates the structural features of thiadiazoles and pyrazoles, both of which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C18H17ClN4OS

- Molecular Weight : 358.87 g/mol

The structure consists of a thiadiazole ring fused with a pyrazole moiety and a chlorophenyl substituent, which is hypothesized to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole and pyrazole derivatives in cancer therapy. The anticancer activity of this compound has been evaluated in various cancer cell lines.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant activity against several cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HepG2 (human hepatocellular carcinoma)

The median inhibitory concentration (IC50) values indicate potent cytotoxic effects, comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

The mechanisms underlying the anticancer effects of this compound involve:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It disrupts the cell cycle progression, particularly at the G2/M phase.

Molecular docking studies suggest that the compound interacts with tubulin, inhibiting microtubule formation which is critical for mitosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiadiazole Ring : Essential for anticancer activity; modifications can enhance potency.

- Chlorophenyl Group : Increases lipophilicity and may improve cellular uptake.

A comparative analysis with other derivatives reveals that substitutions at the C-5 position significantly affect cytotoxicity and selectivity towards different cancer types .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Thiadiazole Derivatives : A series of 1,3,4-thiadiazoles were synthesized and tested against various cancer cell lines; compounds showed IC50 values as low as 0.20 µM against MCF-7 cells .

- Pyrazole Compounds : Pyrazole-based drugs have been evaluated for their ability to inhibit EGFR tyrosine kinase with promising results indicating broad-spectrum anticancer activity .

Q & A

Q. What are the common synthetic routes for this compound, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation and coupling reactions. For example:

- Step 1: Formation of the pyrazole core via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions .

- Step 2: Introduction of the thiadiazole moiety using chloroacetyl chloride or POCl₃. A reported method involves reacting 5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane, followed by pH adjustment (8–9) with ammonia to precipitate the product .

- Key Factors:

Q. Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Pyrazole Formation | Ethyl acetoacetate, phenylhydrazine, reflux | 60–75% | |

| Thiadiazole Coupling | Chloroacetyl chloride, dioxane, pH 8–9 | 45–65% |

Q. How is the compound characterized structurally, and what analytical techniques are most effective?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal packing and bond angles, critical for confirming regiochemistry of substituents .

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- FTIR: Confirms carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C-S, ~680 cm⁻¹) functional groups .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ = calculated 412.08) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, antimicrobial targets). Validate docking poses with in vitro assays (e.g., MIC for antimicrobial activity) .

- QSAR Studies: Correlate substituent electronegativity (e.g., Cl, benzyl groups) with bioactivity. For example, 2-chlorophenyl groups enhance hydrophobic interactions in enzyme pockets .

Q. Table 2: Example Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Residues | Reference |

|---|---|---|---|

| EGFR Kinase | -9.2 | Leu694, Met793 | |

| CYP450 3A4 | -7.8 | Phe304, Arg372 |

Q. What strategies resolve contradictions in spectroscopic data between studies?

Methodological Answer:

- Cross-Validation: Combine XRD (definitive bond lengths) with DFT calculations to reconcile NMR chemical shift discrepancies .

- Solvent Effects: Account for solvent polarity in NMR (e.g., DMSO-d₆ vs. CDCl₃) when comparing δ values .

- Dynamic Effects: Use variable-temperature NMR to assess conformational flexibility influencing spectral splitting .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Modular Substitution: Replace the benzyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

- Bioisosteric Replacement: Swap thiadiazole with oxadiazole to reduce toxicity while retaining H-bonding capacity .

- In Silico Screening: Prioritize derivatives with calculated LogP < 3.5 for improved solubility .

Q. What experimental designs optimize yield in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments): Use factorial designs to test variables (temperature, stoichiometry). For example, POCl₃ stoichiometry >2.5 mol increases cyclization efficiency by 20% .

- Continuous Flow Chemistry: Reduces reaction time (from 6h to 30min) and improves reproducibility for thiadiazole formation steps .

Q. How do stability studies inform storage and handling protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.